Lipophilicity Differentiation: Ethyl Ester (XLogP3 = 1.6) vs. Methyl Ester Analog (XLogP3 = 1.3)
The ethyl ester of 4-(4-fluorophenyl)pyrrolidine-3-carboxylate exhibits a computed XLogP3 of 1.6, which is 0.3 log units higher than the corresponding methyl ester analog (XLogP3 = 1.3) [1]. This difference of ΔXLogP3 = +0.3 represents approximately a twofold increase in octanol-water partition coefficient, which can be consequential for membrane permeability and oral absorption tuning during lead optimization. The ethyl ester also possesses 4 rotatable bonds versus 3 for the methyl ester, providing greater conformational flexibility for target engagement [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate (CAS 939758-13-1): XLogP3 = 1.3 |
| Quantified Difference | ΔXLogP3 = +0.3 (target more lipophilic by ~2× in partition coefficient) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.10.14 release) |
Why This Matters
For programs targeting intracellular or CNS-penetrant candidates, the 0.3 log unit lipophilicity increment of the ethyl ester over the methyl ester can be the difference between a lead that crosses the blood-brain barrier and one that does not, directly influencing procurement decisions.
- [1] PubChem CID 165531182. rac-ethyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate: XLogP3-AA = 1.6, Rotatable Bond Count = 4. View Source
